ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, allylimino, phenylsulfanyl, and tetrahydrobenzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tetrahydrobenzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the acetylamino group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride.
Addition of the allylimino group: This can be done through imine formation reactions using allylamine.
Attachment of the phenylsulfanyl group: This step may involve thiol-ene reactions or nucleophilic substitution reactions using phenylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its functional groups, leading to modulation of biological pathways. For example, the acetylamino group may participate in hydrogen bonding, while the phenylsulfanyl group may engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(ACETYLAMINO)-2-CYANO-3-METHYL-5-OXOPENTANOATE: Another compound with an acetylamino group, used in different chemical contexts.
ETHYL 2-(ACETYLAMINO)-2,4-DICYANOBUTANOATE: A structurally related compound with different functional groups.
Uniqueness
ETHYL 2-(ACETYLAMINO)-6-[(ALLYLIMINO)METHYL]-7-(PHENYLSULFANYL)-2,3,4,5-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the tetrahydrobenzothiophene core, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C23H26N2O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-phenylsulfanyl-6-(prop-2-enyliminomethyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O3S2/c1-4-13-24-14-16-11-12-18-19(23(27)28-5-2)22(25-15(3)26)30-21(18)20(16)29-17-9-7-6-8-10-17/h4,6-10,14,19,22H,1,5,11-13H2,2-3H3,(H,25,26) |
InChI Key |
YHDZICAALBNHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=NCC=C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.